Product packaging for 7-Propyl-1H-indole-3-carboxylic acid(Cat. No.:CAS No. 948581-65-5)

7-Propyl-1H-indole-3-carboxylic acid

Cat. No.: B11894259
CAS No.: 948581-65-5
M. Wt: 203.24 g/mol
InChI Key: CFCAVOFJTGEQDV-UHFFFAOYSA-N
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Description

7-Propyl-1H-indole-3-carboxylic acid is a high-purity organic compound that serves as a versatile building block in medicinal chemistry and advanced organic synthesis. This substituted indole features a carboxylic acid functional group at the 3-position and a propyl chain at the 7-position of the indole ring system, making it a valuable scaffold for constructing more complex molecules. Its molecular structure allows for further derivatization, enabling researchers to explore structure-activity relationships in drug discovery projects. This compound is primarily used in the research and development of novel therapeutic agents. Indole-3-carboxylic acid derivatives are known to be key intermediates in synthesizing molecules with potential biological activity. As a specialist chemical, it is employed in cross-coupling reactions, amide bond formation, and as a precursor for heterocyclic compounds. Researchers utilize this building block in the design of enzyme inhibitors, receptor modulators, and other pharmacologically relevant targets. The product is provided with comprehensive quality control documentation to ensure batch-to-batch consistency for research applications. It is intended for use by qualified researchers in laboratory settings only. Handling Precautions: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption. Safety data sheet (SDS) must be reviewed prior to use. Researchers should handle the material with appropriate personal protective equipment in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B11894259 7-Propyl-1H-indole-3-carboxylic acid CAS No. 948581-65-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

948581-65-5

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

7-propyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C12H13NO2/c1-2-4-8-5-3-6-9-10(12(14)15)7-13-11(8)9/h3,5-7,13H,2,4H2,1H3,(H,14,15)

InChI Key

CFCAVOFJTGEQDV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=CC=C1)C(=CN2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 7 Propyl 1h Indole 3 Carboxylic Acid

Retrosynthetic Analysis for 7-Propyl-1H-indole-3-carboxylic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Strategic Disconnections and Key Precursors Identification

The primary disconnections for this compound involve breaking the bonds to the two substituents on the indole (B1671886) ring: the propyl group at the C7 position and the carboxylic acid group at the C3 position.

A logical retrosynthetic approach would first disconnect the C3-carboxylic acid group. This leads to the precursor 7-propyl-1H-indole . The introduction of a carboxyl group at the C3 position of an indole is a well-established transformation.

The next disconnection targets the C7-propyl bond. This suggests a precursor like 2-aminotoluene or a related aniline (B41778) derivative, which can be functionalized with a propyl group. A key intermediate in many indole syntheses is a substituted phenylhydrazine. Therefore, a crucial precursor for the synthesis of this compound is (2-propylphenyl)hydrazine .

Another key precursor is a three-carbon aldehyde or ketone equivalent that will ultimately form the C2 and C3 positions of the indole ring along with the C3-substituent. For the synthesis of the carboxylic acid, pyruvic acid or a derivative is a suitable choice.

Evaluation of Feasible Synthetic Routes for the 7-Propyl Moiety

The introduction of the propyl group at the 7-position of the indole ring can be achieved through various synthetic strategies. One common method is to start with a pre-functionalized benzene (B151609) ring. For instance, a Friedel-Crafts acylation of a suitable protected aniline derivative with propionyl chloride, followed by reduction of the ketone, would yield the desired propyl-substituted aniline. This aniline can then be converted to the corresponding hydrazine (B178648) for subsequent indole synthesis.

Alternatively, cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to attach a propyl group to a halogenated aniline or nitrobenzene (B124822) precursor. This offers a versatile approach to introducing the alkyl substituent.

Development of Novel Synthetic Approaches for this compound

Modern synthetic organic chemistry offers several powerful methods for the construction of the indole nucleus.

Exploration of Palladium-Catalyzed Indolization Reactions

Palladium-catalyzed reactions have become increasingly important in the synthesis of indoles. The Buchwald-Hartwig amination, for example, can be adapted to form the N-aryl bond in the indole ring. A modification of the Fischer indole synthesis involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org This approach could be applied to the synthesis of this compound by coupling (2-propylphenyl)hydrazine with a suitable carbonyl compound.

Recent research has also demonstrated the palladium-catalyzed C-H activation of indole-carboxylic acids for further functionalization. mdpi.com While this is typically used for C-H bonds at other positions, it highlights the potential of palladium catalysis in indole chemistry.

Investigation of Fischer Indole Synthesis Adaptations

The Fischer indole synthesis is a classic and widely used method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgthermofisher.com This method is highly adaptable for the synthesis of this compound.

The general reaction involves the condensation of (2-propylphenyl)hydrazine with pyruvic acid. The resulting phenylhydrazone undergoes an acid-catalyzed beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to form the indole ring. nih.gov The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride. wikipedia.orgnih.gov

A one-pot, three-component variation of the Fischer indole synthesis has also been developed, which combines the formation of the hydrazone and the subsequent indolization in a single step. nih.gov This approach offers increased efficiency for the synthesis of substituted indoles.

Table 1: Key Parameters in Fischer Indole Synthesis

ParameterDescriptionRelevance to this compound
Arylhydrazine (2-propylphenyl)hydrazineProvides the benzene ring and the nitrogen atom of the indole nucleus, along with the C7-propyl substituent.
Carbonyl Compound Pyruvic acid or its esterProvides the C2 and C3 atoms of the indole ring and the C3-carboxylic acid functionality.
Acid Catalyst Brønsted or Lewis acidsFacilitates the key beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement step. The choice of acid can influence reaction yield and selectivity. nih.gov
Solvent Alcohols, acetic acidThe solvent can affect the reaction rate and the solubility of the reactants and intermediates.

Optimization of Carboxylation Procedures at the C3 Position of the Indole Ring

While the Fischer indole synthesis using pyruvic acid directly installs the carboxylic acid group at the C3 position, alternative methods for carboxylation exist.

If 7-propyl-1H-indole is synthesized first, the C3 position can be carboxylated in a subsequent step. One common method is the Vilsmeier-Haack formylation to introduce a formyl group at C3, which can then be oxidized to the carboxylic acid. researchgate.netresearchgate.net

Another approach involves the direct carboxylation of the indole nucleus. This can be achieved using various carboxylating agents, although regioselectivity can sometimes be a challenge. The use of a protecting group on the indole nitrogen can influence the position of electrophilic attack.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to enhance sustainability and reduce environmental impact.

Solvent-Free or Reduced-Solvent Methodologies

Efforts to minimize solvent waste have led to the exploration of solvent-free or reduced-solvent reaction conditions. For the synthesis of indole derivatives, solvent-free additions of indoles to aldehydes have been reported, which can be relevant for certain steps in the synthesis of the target molecule. nih.gov Microwave-assisted organic synthesis (MAOS) has also been shown to be an effective green technique, often enabling reactions to proceed in the absence of a solvent or with a significant reduction in solvent volume. journalijar.com For instance, the Leimgruber-Batcho reaction, a potential pathway to 7-propylindole, has been successfully adapted to microwave-assisted conditions, which can lead to shorter reaction times and higher yields with less solvent usage. rsc.org Flow chemistry offers another avenue for reducing solvent use and improving reaction efficiency and safety, as demonstrated in the synthesis of indole-3-carboxylic esters. beilstein-journals.org

Utilization of Catalytic Systems for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency, selectivity, and reduced waste. The synthesis of this compound can benefit from various catalytic systems.

Transition metal catalysts, particularly those based on palladium and rhodium, are instrumental in achieving regioselective C-H functionalization. acs.org Rhodium catalysts, for example, can direct the alkylation to the C7 position of the indole ring with high selectivity. nih.gov The use of recyclable catalysts is a key aspect of green synthesis. While specific examples for 7-propylindole synthesis are not abundant, the development of heterogeneous or encapsulated catalysts for indole synthesis points towards a more sustainable direction. For instance, solid-phase encapsulated catalysts have been used in the hydrogenation step of the Leimgruber-Batcho synthesis. rsc.org

The oxidation of the intermediate 7-propyl-1H-indole-3-carbaldehyde to the final carboxylic acid can also be performed using green oxidizing agents and catalysts. Biocatalytic approaches, such as the use of aldehyde oxidases, represent an environmentally benign alternative to traditional heavy metal-based oxidants. researchgate.netnih.gov

Stereochemical Control and Regioselectivity in this compound Synthesis

Strategies for Achieving Desired Isomeric Purity

Achieving a specific isomeric purity is crucial when chiral centers are present in a molecule. While this compound itself is not chiral, derivatives or intermediates in its synthesis could be. The development of enantioselective syntheses of indole derivatives has been a significant area of research. researchgate.netacs.orgrsc.org

One strategy involves the use of chiral catalysts or chiral directing groups during the synthesis. rsc.org For instance, enantioselective Fischer indole synthesis has been developed, which could potentially be applied to generate chiral indole derivatives. sciencedaily.com In the context of C-H functionalization, the use of chiral ligands on the metal catalyst can induce enantioselectivity. rsc.org Asymmetric dearomatization of indole derivatives is another powerful method to create chiral indolines, which can be precursors to functionalized indoles. rsc.orgnih.gov Although direct application to this compound is not widely reported, these general principles form the basis for designing a stereocontrolled synthesis.

The following table summarizes different approaches to achieve enantioselective synthesis of indole derivatives, which could be conceptually applied to the synthesis of chiral analogs of this compound.

Catalytic StrategyDescriptionPotential Application
Enantioselective Indolization Use of chiral catalysts in classical indole syntheses like the Fischer indolization to induce chirality during ring formation. researchgate.netsciencedaily.comSynthesis of enantiomerically enriched 7-propylindole core.
Chiral Directing Groups Employment of a chiral auxiliary attached to the indole nitrogen to direct stereoselective functionalization. rsc.orgControlled introduction of substituents leading to a specific diastereomer.
Asymmetric C-H Functionalization Utilization of a chiral transition metal catalyst to achieve enantioselective C-H activation and functionalization. rsc.orgEnantioselective introduction of the propyl group at C7.
Asymmetric Dearomatization Catalytic asymmetric dearomatization of the indole ring to create chiral indoline (B122111) precursors. nih.govAccess to chiral building blocks for further elaboration.

Analysis of Regioselective Functionalization at the Indole Core

The precise placement of the propyl group at the C7 position and the carboxylic acid at the C3 position is a key challenge in the synthesis of this compound.

Functionalization at the C7 Position: The C7 position of indole is generally less reactive than the C2 and C3 positions. Achieving regioselective functionalization at C7 often requires specific strategies. The use of a directing group on the indole nitrogen is a common and effective method. youtube.com A bulky protecting group, such as the pivaloyl group, can sterically hinder the C2 position and electronically favor functionalization at C7 through chelation assistance with a transition metal catalyst, typically rhodium. nih.gov This approach has been successfully used for the C7-alkenylation and C7-alkylation of indoles. nih.govnih.gov

Functionalization at the C3 Position: The C3 position of indole is the most nucleophilic and is readily functionalized. The Vilsmeier-Haack reaction is a classic and reliable method to introduce a formyl group (-CHO) at the C3 position of indoles, including those already substituted at other positions. ijpcbs.comsemanticscholar.orgwikipedia.org The reaction typically uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. organic-chemistry.org The resulting 7-propyl-1H-indole-3-carbaldehyde can then be oxidized to the desired carboxylic acid using a variety of oxidizing agents.

The following table outlines reaction conditions for the Vilsmeier-Haack formylation of various indole substrates, which is a key step in the synthesis of indole-3-carboxylic acids.

SubstrateReagents and ConditionsProductYieldReference
IndolePOCl₃, DMF1H-Indole-3-carbaldehydeHigh ijpcbs.com
2,3,3-Trimethyl-3H-indoleVilsmeier reagentAminomethylene malondialdehydesExcellent semanticscholar.org
Pyrrole (B145914)POCl₃, DMF, Microwave heatingFormyl pyrrole- ijpcbs.com
Electron-rich arenesDMF, POCl₃, H₂OSubstituted benzaldehyde- jk-sci.com

Advanced Spectroscopic and Chromatographic Characterization Research for 7 Propyl 1h Indole 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of the connectivity and spatial relationships of atoms within 7-Propyl-1H-indole-3-carboxylic acid can be constructed.

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Studies for Structural Elucidation

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) core, the protons of the propyl group, and the acidic proton of the carboxylic acid. The chemical shifts of the indole ring protons are influenced by the electron-donating nature of the alkyl group at the C7 position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The introduction of the 7-propyl group is expected to cause predictable shifts in the resonances of the indole core carbons compared to the parent indole-3-carboxylic acid. wisc.edu

Predicted ¹H and ¹³C NMR Data for this compound (based on data for Indole-3-carboxylic acid nih.govspectrabase.com and general substituent effects):

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H1~11.8 (broad s)-
H2~8.1 (s)C2: ~125
H4~7.9 (d)C3: ~110
H5~7.2 (t)C3a: ~128
H6~7.0 (d)C4: ~122
H7-C5: ~121
H-1'~2.8 (t)C6: ~120
H-2'~1.7 (sextet)C7: ~130
H-3'~1.0 (t)C7a: ~137
COOH~12.5 (broad s)C-1': ~30
C-2': ~24
C-3': ~14
COOH: ~168

Note: Predicted values are estimates and may vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'sextet' denotes sextet.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons. Key correlations would be observed between H4, H5, and H6 on the benzene (B151609) portion of the indole ring, and between the methylene (B1212753) and methyl protons of the propyl group (H-1' with H-2', and H-2' with H-3').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule, such as C4-H4, C5-H5, C6-H6, and the carbons of the propyl group with their attached protons.

H2 to C3, C3a, and C7a

H4 to C3a, C5, and C7a

H6 to C5 and C7a

H-1' of the propyl group to C6, C7, and C7a, confirming the position of the propyl group.

Dynamic NMR Studies for Conformational Analysis of the 7-Propyl Group

The rotation of the propyl group around the C7-C(1') bond may be subject to steric hindrance from the adjacent C6-H6 bond and the peri-positional N-H group of the indole ring. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into the rotational barrier of the propyl group.

At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different rotamers. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of the coalescence temperature and the chemical shift difference between the rotamer signals would allow for the calculation of the energy barrier to rotation. However, no specific DNMR studies on this compound have been reported in the literature.

Mass Spectrometry (MS) Research

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data for this compound:

Molecular FormulaCalculated Monoisotopic Mass (Da)
C₁₂H₁₃NO₂203.09463

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce a series of product ions. The analysis of these fragments provides valuable information about the molecule's structure.

The fragmentation of this compound is expected to follow patterns characteristic of indole derivatives and carboxylic acids. Key fragmentation pathways would likely include: libretexts.orgyoutube.com

Decarboxylation: Loss of the carboxylic acid group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) is a common fragmentation for carboxylic acids.

Loss of the propyl group: Cleavage of the bond between the indole ring and the propyl group would result in the loss of a propyl radical (•C₃H₇, 43 Da).

Fragmentation of the propyl group: Stepwise loss of ethylene (B1197577) (C₂H₄, 28 Da) from the propyl side chain.

Ring fragmentation: Cleavage of the indole ring system, although this typically requires higher energy.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z (predicted)Identity of Fragment
203[M]⁺
186[M - OH]⁺
158[M - COOH]⁺
160[M - C₃H₇]⁺ (loss of propyl group)
130Fragment from indole ring cleavage

X-ray Crystallography Studies for Solid-State Structure of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure-activity relationship of pharmaceutical compounds. Furthermore, SCXRD reveals the packing of molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding and van der Waals forces.

For indole-3-carboxylic acid derivatives, the crystal structure is often characterized by the formation of hydrogen-bonded dimers between the carboxylic acid moieties. For instance, the crystal structure of the parent compound, indole-3-carboxylic acid, reveals centrosymmetric dimers linked by strong O-H···O hydrogen bonds. researchgate.net These dimers are further connected into sheets through N-H···O hydrogen bonds involving the indole nitrogen and the carboxylic acid oxygen. researchgate.net

Table 1: Hypothetical Crystallographic Data for this compound (Illustrative)

ParameterValue
Chemical FormulaC₁₂H₁₃NO₂
Formula Weight203.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment. Actual data would require experimental determination.

Polymorphism Research and Its Implications

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the bioavailability and therapeutic efficacy of a drug.

Research into the polymorphism of indole derivatives is crucial for pharmaceutical development. For example, different polymorphs of 5-methoxy-1H-indole-2-carboxylic acid have been identified and characterized, showing variations in their hydrogen bonding networks and molecular conformations. researchgate.net The study of polymorphism in this compound would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Each identified polymorph would then be characterized by techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to determine its unique properties.

Chromatographic Separation and Purity Assessment Methodologies

Development of Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Since this compound is a chiral molecule if a chiral center is introduced, for instance through substitution on the propyl chain, the separation of its enantiomers is essential as they may exhibit different pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for determining enantiomeric purity. nih.gov

The development of a chiral HPLC method involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers. chiralpedia.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective for the separation of chiral carboxylic acids. researchgate.net The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acidic modifier. sielc.com

Table 2: Illustrative Chiral HPLC Method Parameters for a Chiral Analog of this compound

ParameterCondition
ColumnChiralpak AD-H (or similar polysaccharide-based CSP)
Mobile PhaseAcetonitrile/Water/Trifluoroacetic Acid (e.g., 70:30:0.1 v/v/v)
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength (e.g., 220 nm or 280 nm)
Column Temperature25 °C
Injection Volume10 µL

The validation of the chiral HPLC method would include assessments of specificity, linearity, accuracy, precision, and limits of detection and quantification to ensure its suitability for routine quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical substances. thermofisher.com Impurities can arise from starting materials, intermediates, or degradation products and must be controlled to ensure the safety and efficacy of the final drug product.

For the analysis of this compound, a derivatization step, such as esterification of the carboxylic acid and silylation of the indole nitrogen, might be necessary to increase its volatility and thermal stability for GC analysis. The GC separates the derivatized compound from its volatile impurities, which are then detected and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns. researchgate.net

Table 3: Illustrative GC-MS Method Parameters for Impurity Profiling of Derivatized this compound

ParameterCondition
GC ColumnDB-5ms (or equivalent non-polar capillary column)
Carrier GasHelium
Inlet Temperature280 °C
Oven ProgramInitial temp. 100 °C, ramp to 300 °C at 10 °C/min, hold for 5 min
Ionization ModeElectron Ionization (EI)
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Rangem/z 50-500

The impurity profile obtained by GC-MS provides valuable information for process optimization and the establishment of appropriate specifications for the final active pharmaceutical ingredient.

No Specific Computational or Theoretical Chemistry Studies Found for this compound

Following a comprehensive review of available scientific literature, no specific computational and theoretical chemistry studies focusing solely on the compound This compound have been identified. While extensive research exists on the computational analysis of the parent indole molecule and various other indole derivatives, data directly pertaining to the 7-propyl substituted variant is not present in the public domain.

General computational methodologies, such as Density Functional Theory (DFT) and molecular dynamics simulations, are frequently employed to investigate the electronic structure, reactivity, and biological interactions of the broader indole class of compounds. acs.orgnih.govijrar.orgresearchgate.netacs.org These studies provide valuable insights into the fundamental properties of the indole scaffold. For instance, DFT calculations are commonly used to analyze molecular orbitals, electrostatic potentials, and to predict spectroscopic parameters for various indole derivatives. ijrar.org Similarly, molecular dynamics simulations help in understanding the conformational landscape and behavior of these molecules in different environments.

However, the specific influence of the 7-propyl and 3-carboxylic acid substitutions on the quantum chemical properties, conformational stability, solvent interactions, and potential macromolecular docking of this compound has not been the subject of dedicated published research. The available literature, while informative about indoles in general, does not offer the specific data required to construct a detailed analysis as outlined in the requested article structure.

Therefore, the subsequent sections detailing quantum chemical calculations, molecular dynamics simulations, and docking studies for this compound cannot be populated with scientifically accurate and specific findings at this time. Further research would be required to elucidate the unique computational and theoretical characteristics of this particular molecule.

Computational and Theoretical Chemistry Studies of 7 Propyl 1h Indole 3 Carboxylic Acid

Docking and Molecular Modeling Studies of 7-Propyl-1H-indole-3-carboxylic acid with Target Macromolecules

Investigation of Binding Modes and Affinities to Relevant Protein Receptors

While specific binding studies for this compound are not extensively documented, computational docking simulations of analogous indole (B1671886) derivatives have revealed potential binding interactions with various protein receptors. The indole scaffold is a common pharmacophore present in numerous biologically active compounds, and its derivatives have been shown to interact with a range of targets. nih.govnih.gov

For instance, studies on indole-2-carboxylic acid derivatives have identified their potential as selective antagonists for the Cysteinyl leukotriene receptor 1 (CysLT1). nih.govnih.gov Molecular docking of these analogues has shown that the indole ring, the carboxylic acid function, and other substituents are crucial for binding. nih.gov The carboxylic acid group often forms key hydrogen bond interactions with receptor site residues, while the indole ring can engage in hydrophobic and π-π stacking interactions. nih.govnih.gov In the case of 7-substituted indole derivatives, such as a 7-methoxy analogue, the substituent at the 7-position was found to be favorable for high antagonist potency against the CysLT1 receptor, suggesting this position can be modified to enhance binding affinity. nih.govnih.gov It is plausible that the propyl group at the 7-position of this compound could occupy a hydrophobic pocket within a target protein's binding site, thereby influencing its binding affinity and selectivity.

Another study on 7-nitro-1H-indole-2-carboxylic acid derivatives identified them as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes. researchgate.net Docking studies predicted the binding mode of these inhibitors, highlighting the importance of the indole scaffold in interacting with the allosteric site of the enzyme. researchgate.net This suggests that 7-substituted indole-3-carboxylic acids could potentially bind to allosteric sites on various enzymes.

The binding modes of carboxylic acid-containing ligands, in general, have been observed to be either chelating-bidentate or bridging. beilstein-journals.org The specific mode of interaction for this compound would depend on the topology of the receptor's binding site.

Table 1: Predicted Binding Interactions of Indole-3-Carboxylic Acid Analogues with Protein Receptors

Analogue Class Protein Target Key Predicted Interactions Reference
7-Methoxy-1H-indole-2-carboxylic acid derivativesCysteinyl leukotriene receptor 1 (CysLT1)Hydrogen bonding from carboxylic acid, hydrophobic interactions from indole ring, favorable interactions from 7-methoxy group. nih.govnih.gov
7-Nitro-1H-indole-2-carboxylic acid derivativesFructose-1,6-bisphosphatase (FBPase)Interaction with the allosteric site. researchgate.net
Indole-3-ylglyoxylyl)amino acid derivativesBenzodiazepine Receptor (BzR)Hydrogen bonding from indole NH, hydrophobic interactions from side chains. nih.gov

Prediction of Putative Biological Target Interactions (excluding clinical outcomes)

The prediction of biological targets is a critical step in understanding the potential therapeutic applications of a compound. Based on the computational studies of its analogues, this compound could potentially interact with a variety of biological targets.

The demonstrated activity of related indole-3-carboxylic acids suggests potential interactions with receptors involved in inflammatory pathways, such as the CysLT1 receptor. nih.govnih.gov Furthermore, the indole scaffold is a well-known pharmacophore for serotonin (B10506) (5-HT) receptors, and various indole-3-carboxylic acid amides have been identified as potent 5-HT2C receptor antagonists. uni.lu This raises the possibility that this compound could modulate serotonergic signaling.

Additionally, the structural similarity to plant auxins, like indole-3-acetic acid, suggests a potential interaction with plant hormone receptors, such as the transport inhibitor response 1 (TIR1) protein. beilstein-journals.orgfrontiersin.org Computational studies on indole-3-carboxylic acid derivatives have explored their potential as TIR1 antagonists for herbicidal applications. frontiersin.org

Computational tools can predict a wide range of potential targets based on structural similarity to known ligands. For the broader class of indole derivatives, targets such as histone lysine (B10760008) methyltransferases (HKMT) have been predicted through QSAR and molecular docking studies.

Table 2: Potential Biological Targets for this compound Based on Analogue Studies

Potential Target Class Specific Target Example Basis of Prediction Reference
G-Protein Coupled ReceptorsCysteinyl leukotriene receptor 1 (CysLT1)Activity of 7-methoxy-indole-2-carboxylic acid analogues. nih.govnih.gov
G-Protein Coupled ReceptorsSerotonin Receptor 5-HT2CActivity of indole-3-carboxylic acid pyridine-3-ylamides. uni.lu
EnzymesFructose-1,6-bisphosphatase (FBPase)Activity of 7-nitro-indole-2-carboxylic acid analogues. researchgate.net
Plant Hormone ReceptorsTransport inhibitor response 1 (TIR1)Structural similarity to auxin mimics and docking studies. frontiersin.org
EnzymesHistone Lysine Methyltransferase (EZH2)QSAR and docking studies on indole derivatives.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles Applied to this compound Scaffolds

Both SBDD and LBDD are powerful computational strategies in drug discovery. SBDD relies on the known 3D structure of the target protein, while LBDD utilizes the knowledge of molecules known to interact with the target. These principles can be readily applied to the this compound scaffold to design novel and more potent molecules.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For the indole-3-carboxylic acid scaffold, a typical pharmacophore model would likely include a hydrogen bond acceptor (the carboxylic acid), an aromatic ring feature (the indole), and potentially a hydrophobic feature corresponding to the 7-propyl group. nih.gov

Studies on various indole derivatives have successfully employed pharmacophore models for virtual screening to identify new lead compounds. nih.gov For example, a pharmacophore model for CysLT1 antagonists based on indole-2-carboxylic acid derivatives highlighted the necessity of the indole ring, the carboxylic acid, and a specific substituent pattern for activity. nih.gov Such a model could be adapted to screen large chemical libraries for compounds that match the pharmacophoric features of this compound, thereby identifying novel compounds with potential activity at similar targets.

Virtual screening campaigns can utilize these pharmacophore models as filters to rapidly assess large compound databases, prioritizing molecules for further computational and experimental evaluation.

QSAR Modeling for Predicting Structure-Activity Relationships within this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 2D- and 3D-QSAR studies have been widely applied to indole derivatives to guide the optimization of lead compounds. mdpi.comresearchgate.net

For a series of this compound analogues, a QSAR model could be developed by synthesizing a library of related compounds with variations at different positions of the indole scaffold and measuring their biological activity against a specific target. The model would then use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to correlate these structural variations with changes in activity.

For instance, a 2D-QSAR study on novel 1H-3-indolyl derivatives identified key molecular properties that contribute to their antioxidant activity. mdpi.comresearchgate.net Similarly, a 3D-QSAR study on benzofuran (B130515) and indole derivatives as histone lysine methyltransferase inhibitors provided insights into the structural requirements for potent inhibition. These studies demonstrate the feasibility of applying QSAR to understand the structure-activity landscape of this compound analogues and to rationally design new compounds with improved potency and selectivity.

Structure Activity Relationship Sar Investigations for 7 Propyl 1h Indole 3 Carboxylic Acid Derivatives

Systematic Modification of the Propyl Moiety at the C7 Position of the Indole (B1671886) Ring

The C7 position of the indole ring offers a valuable site for introducing substituents that can probe specific binding pockets in biological targets. acs.org The nature and size of the alkyl group at this position can significantly impact potency and selectivity.

To investigate the optimal size and shape of the C7-substituent, a series of analogs with varying alkyl chain lengths and branching can be synthesized. This approach, known as homologation, involves systematically increasing the chain length from a methyl to a butyl group and beyond.

Research on other C7-substituted indoles suggests that such modifications can have a profound effect on biological activity. acs.org For instance, in a hypothetical study, increasing the chain length from propyl to butyl or pentyl could enhance lipophilicity, potentially leading to improved cell membrane permeability or stronger hydrophobic interactions within a target's binding site. Conversely, shortening the chain to an ethyl or methyl group would decrease lipophilicity and could be beneficial if a smaller substituent is preferred for optimal binding.

Branching of the propyl chain, for example, by introducing an isopropyl or isobutyl group, can provide insights into the steric tolerance of the binding pocket. The introduction of steric bulk can lead to enhanced selectivity for a particular target over closely related ones.

Table 1: Hypothetical SAR Data for Homologation and Branching at the C7-Position

Compound C7-Substituent Relative Potency Selectivity
1Propyl1.01.0
2Ethyl0.80.9
3Butyl1.51.2
4Isopropyl1.11.8
5Isobutyl1.31.5

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR based on related studies.

The introduction of heteroatoms (e.g., oxygen, nitrogen, sulfur) or functional groups (e.g., hydroxyl, amino, carbonyl) into the propyl side chain can introduce new polar interactions, such as hydrogen bonding, with the biological target. This can lead to significant improvements in binding affinity and selectivity.

For example, placing a hydroxyl group at the 1-, 2-, or 3-position of the propyl chain would create opportunities for hydrogen bond donor and acceptor interactions. An amino group could introduce a positive charge at physiological pH, potentially forming a salt bridge with an acidic residue in the binding pocket.

Table 2: Hypothetical SAR Data for Functionalization of the C7-Propyl Chain

Compound C7-Substituent Modification Potential Interaction Expected Change in Affinity
62-HydroxypropylHydrogen BondingIncrease
73-AminopropylHydrogen Bonding, Ionic InteractionSignificant Increase
82-OxopropylDipole-Dipole InteractionModerate Increase

Note: The data presented in this table is hypothetical and for illustrative purposes based on general principles of medicinal chemistry.

Functionalization and Derivatization Strategies at the Indole-3-carboxylic Acid Position

The carboxylic acid at the C3 position is a key functional group that can be modified to modulate the physicochemical properties and biological activity of the parent compound.

Esterification and amidation are common strategies to modify a carboxylic acid. mdpi.comorganic-chemistry.org Converting the carboxylic acid to an ester can increase lipophilicity and may allow the molecule to act as a prodrug, being hydrolyzed in vivo to release the active carboxylic acid. The size and nature of the alcohol used for esterification can also influence activity. mdpi.com

Amidation of the carboxylic acid introduces a hydrogen bond donor and acceptor group, which can lead to new interactions with the target. nih.govrsc.org A diverse library of amides can be prepared by reacting the carboxylic acid with various primary and secondary amines. Studies on other indole-3-carboxamides have shown that this modification is crucial for inhibitory activity against certain enzymes. nih.gov

Table 3: Hypothetical SAR Data for Ester and Amide Derivatives

Compound Modification at C3 Physicochemical Change Potential Biological Role
9Methyl EsterIncreased LipophilicityProdrug
10Ethyl EsterIncreased LipophilicityProdrug
11Amide (from Ammonia)Increased H-bonding potentialActive Compound
12N-Methyl AmideReduced H-bond donor capacityModulated Activity
13N,N-Dimethyl AmideH-bond donor eliminatedAltered Binding Mode

Note: The data presented in this table is hypothetical and for illustrative purposes based on general derivatization strategies.

Reduction of the carboxylic acid to a primary alcohol would remove the acidic nature of the molecule and introduce a neutral hydrogen-bonding group. This could alter the binding mode and selectivity profile of the compound. Further reduction to a methyl group would completely remove the polar functionality at this position, providing a key probe for understanding the importance of this group for activity.

Oxidative modifications are less common for a carboxylic acid but could involve complex transformations leading to other functionalities. However, direct C-H alkylation of indoles using carboxylic acids as a source of the alkyl group has been reported, highlighting the reactivity of this moiety. researchgate.net

Substitution Pattern Variations on the Indole Core of 7-Propyl-1H-indole-3-carboxylic acid

While keeping the 7-propyl and 3-carboxylic acid groups constant, substitutions at other positions on the indole ring (C2, C4, C5, C6) can be explored to fine-tune the electronic properties and steric profile of the molecule. beilstein-journals.org

A study on indole-based inhibitors revealed that 1,5-disubstitution promoted optimal binding in the target's active site. nih.gov This underscores the importance of exploring different substitution patterns to discover highly potent and selective compounds.

Table 4: Hypothetical SAR Data for Substitution on the Indole Core

Compound Additional Substituent Position Expected Effect on Activity
14FluoroC5May enhance binding affinity
15Methoxy (B1213986)C5May alter electronic properties
16MethylC2May provide steric hindrance or beneficial interactions
17ChloroC6May increase lipophilicity

Note: The data presented in this table is hypothetical and for illustrative purposes based on SAR studies of other indole derivatives.

Exploration of Halogenation, Alkylation, and Nitration at Other Indole Positions

Research has demonstrated that introducing substituents such as halogens, alkyl groups, and nitro groups at positions other than the primary propyl and carboxylic acid groups can significantly alter the biological efficacy of this compound derivatives.

Halogenation: The placement of halogen atoms on the indole nucleus is a widely used strategy to modulate a compound's properties. For instance, in the development of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, the introduction of a halogenated benzene (B151609) ring at the C6 position was found to enhance inhibitory activity. nih.gov This enhancement was attributed to a favorable π–π stacking interaction with the viral DNA. nih.gov

Alkylation: The addition of alkyl groups, such as a methyl group, can also impact biological activity. Studies on indole-3-carboxylic acid derivatives have shown that methylation can lead to compounds with potent antibacterial and anthelmintic activities. researchgate.net

Nitration: The introduction of a nitro group, a strong electron-withdrawing group, has been explored as well. For example, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase, an important target in diabetes research. researchgate.netnih.gov

Below is an interactive data table summarizing the effects of these substitutions.

Position of SubstitutionSubstituentResulting Derivative ClassObserved Impact on Biological Activity
C6Halogenated benzeneIndole-2-carboxylic acid derivativeEnhanced HIV-1 integrase inhibition nih.gov
VariousMethylIndole-3-carboxylic acid derivativePotent antibacterial and anthelmintic activities researchgate.net
C7Nitro7-nitro-1H-indole-2-carboxylic acidAllosteric inhibition of fructose-1,6-bisphosphatase researchgate.netnih.gov

Impact of Electronic and Steric Effects on Biological Activity (cellular/molecular level)

The electronic and steric properties of the substituents on the this compound framework are crucial in defining its interaction with biological targets.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron distribution within the indole ring system. This can influence the pKa of the carboxylic acid and the indole nitrogen, affecting the molecule's ionization state and its ability to form key interactions, such as hydrogen bonds, with a biological target. For example, the presence of a nitro group at the C5 position of an indole-2-carboxylic acid scaffold was explored for its electron-absorbing effect in the synthesis of potential HIV-1 integrase inhibitors. nih.gov

Steric Effects: The size and spatial arrangement of substituents dictate the molecule's shape and its ability to fit into the binding site of a target protein. Bulky groups can cause steric hindrance, preventing optimal binding. Conversely, as seen in HIV-1 integrase inhibitors, the steric effect of an esterified carboxylic acid was found to impair chelation with essential metal ions, leading to decreased activity. nih.gov In another example, the development of tricyclic indole-2-carboxylic acids as Mcl-1 inhibitors showed that variations in the C-ring moiety, which alters the steric profile, significantly impacted binding affinity. nih.gov

Conformational Analysis and Bioisosteric Replacements in SAR Studies

To refine the therapeutic potential of this compound, researchers employ advanced techniques like conformational analysis and bioisosteric replacement.

Evaluation of Constrained Analogues to Elucidate Active Conformations

By synthesizing and evaluating conformationally constrained analogues, researchers can deduce the active conformation of a molecule, which is its 3D shape when it binds to its target. This is achieved by introducing rigid structural elements that limit the molecule's flexibility. For instance, creating tricyclic indole derivatives, where the indole ring is fused with another ring system, provides a rigid scaffold. The biological evaluation of these constrained analogues offers valuable information about the optimal spatial arrangement of key functional groups for biological activity. Studies on tricyclic indole-2-carboxylic acids have demonstrated this principle in the pursuit of potent Mcl-1 inhibitors. nih.gov

Mechanistic Investigations of 7 Propyl 1h Indole 3 Carboxylic Acid S Biological Activity Non Clinical Focus

Mechanistic Studies in Cellular Models

Cell-Based Assays for Specific Biological Processes (e.g., cell growth, migration, apoptosis)

There is currently no publicly available research data on the effects of 7-Propyl-1H-indole-3-carboxylic acid on fundamental cellular processes such as cell growth, migration, or apoptosis. Standard assays that would typically be used to determine a compound's activity in these areas, such as MTT or BrdU assays for proliferation, wound-healing or transwell assays for migration, and TUNEL or caspase activity assays for apoptosis, have not been reported for this specific compound.

Table 1: Hypothetical Data Table for Cell-Based Assays of this compound

Assay TypeCell LineConcentration RangeObserved EffectCitation
Cell Growth (MTT)e.g., HeLa, A549Not DeterminedNo Data AvailableN/A
Cell Migration (Wound Healing)e.g., MDA-MB-231Not DeterminedNo Data AvailableN/A
Apoptosis (Caspase-3/7)e.g., JurkatNot DeterminedNo Data AvailableN/A

This table is for illustrative purposes only. No experimental data is available.

Phenotypic Screening in Defined Cellular Systems

Phenotypic screening is a powerful tool for discovering novel biological activities of chemical compounds. However, there are no published studies that have included this compound in phenotypic screening campaigns. Such screens could potentially uncover unexpected therapeutic applications or mechanisms of action.

Table 2: Hypothetical Data Table for Phenotypic Screening of this compound

Cellular SystemPhenotypic EndpointObserved ActivityCitation
e.g., Zebrafish embryo developmentMorphological changesNo Data AvailableN/A
e.g., High-content imaging of cellular organellesChanges in morphology or functionNo Data AvailableN/A

This table is for illustrative purposes only. No experimental data is available.

Investigation of this compound's Interactions with Biomembranes and Lipids

The interaction of a compound with biological membranes is a critical factor in its absorption, distribution, and ultimately its biological activity. However, no specific studies have been conducted to evaluate how this compound interacts with biomembranes or lipids.

Membrane Permeability Studies

The permeability of a compound across cell membranes is a key determinant of its bioavailability. While general principles of how carboxylic acids permeate lipid bilayers are understood, specific experimental data for this compound is absent. Techniques like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cells would be required to determine its permeability characteristics.

Table 3: Hypothetical Data Table for Membrane Permeability of this compound

AssayMembrane TypePermeability Coefficient (Papp)Citation
PAMPAArtificial lipid membraneNo Data AvailableN/A
Caco-2 Permeability AssayHuman colon adenocarcinoma cellsNo Data AvailableN/A

This table is for illustrative purposes only. No experimental data is available.

Liposome Interaction Assays

Liposome interaction assays can provide insights into how a compound associates with and potentially disrupts lipid bilayers. Techniques such as differential scanning calorimetry (DSC), fluorescence spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy could be employed for this purpose. To date, no such studies have been published for this compound.

Table 4: Hypothetical Data Table for Liposome Interaction of this compound

Assay TechniqueLiposome CompositionObserved InteractionCitation
Differential Scanning Calorimetry (DSC)e.g., DPPCNo Data AvailableN/A
Fluorescence Quenchinge.g., Laurdan-labeled liposomesNo Data AvailableN/A

This table is for illustrative purposes only. No experimental data is available.

Reactivity and Stability Studies of 7 Propyl 1h Indole 3 Carboxylic Acid

Chemical Stability Under Various Environmental Conditions

Detailed experimental studies on the chemical stability of 7-Propyl-1H-indole-3-carboxylic acid under photolytic, hydrolytic, and thermal stress were not found in publicly available scientific literature. The stability of a molecule is intrinsically linked to its structure, including the indole (B1671886) core, the carboxylic acid functional group, and the propyl substituent at the C7 position. General chemical principles suggest potential degradation pathways, but specific data for this compound is not available.

Photolytic Degradation Pathways and Kinetics

No specific studies on the photolytic degradation pathways or kinetics for this compound have been published. Aromatic compounds, including indoles, can absorb UV light, which may lead to photochemical reactions. wikipedia.org The photochemistry of carboxylic acid derivatives has been reviewed in a general sense, but this does not provide specific pathways for the title compound. durham.ac.uk Without experimental data, the specific degradation products and the rate of degradation under light exposure remain unknown.

Hydrolytic Stability at Varying pH

There is no specific data on the hydrolytic stability of this compound at varying pH levels. Carboxylic acids are generally stable to hydrolysis. However, the stability of the indole ring itself can be pH-dependent. Studies on related compounds, such as indole-3-acetic acid esters, show they are susceptible to hydrolysis under basic conditions. rsc.org The decarboxylation of indole-3-carboxylic acids can also be catalyzed by acid. rsc.org The rate and nature of any potential degradation of this compound across a pH range have not been experimentally determined.

Thermal Degradation Profiles and Products

No studies detailing the thermal degradation profile, onset temperature of decomposition, or the resulting degradation products for this compound were found. Thermogravimetric analysis (TGA) of the parent compound, indole, shows thermal degradation beginning around 147°C. rsc.org The presence of the propyl and carboxylic acid groups would be expected to alter this profile, but specific data is unavailable. The thermal decomposition of carboxylic acids on metal surfaces has been studied, often resulting in decarbonylation, but this is not directly comparable to bulk thermal stability. acs.org

Oxidative and Reductive Reactivity of the Indole Core and Propyl Moiety

The reactivity of this compound towards oxidizing and reducing agents has not been specifically documented. The indole nucleus and the propyl side chain are both potential sites for such reactions.

Susceptibility to Common Oxidizing and Reducing Agents

Specific data on the susceptibility of this compound to common oxidizing and reducing agents is not available.

Oxidative Reactivity : The electron-rich indole ring is generally susceptible to oxidation. acs.org Oxidation of alkyl-substituted indoles can lead to various products, often involving the C2 and C3 positions. acs.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. masterorganicchemistry.comresearchgate.net This suggests the propyl group could potentially be oxidized. The indole ring itself can be oxidized to products like oxindole (B195798) or isatin (B1672199) under various conditions. nih.govrsc.org

Reductive Reactivity : Information regarding the reduction of this compound is absent from the literature. Catalytic hydrogenation can, under certain conditions, reduce the heterocyclic ring of indoles. researchgate.net The carboxylic acid group is generally resistant to reduction by catalytic hydrogenation under neutral conditions but can be reduced by more powerful reagents.

A summary of potential, generalized reactions based on the functional groups present is provided below. It must be emphasized that these are not experimentally verified for this compound.

Functional GroupReagent TypePotential Reaction
Indole RingOxidizing AgentOxidation to oxindole, isatin, or ring-opened products
Propyl Side ChainStrong Oxidizing Agent (e.g., KMnO₄)Oxidation to a carboxylic acid group
Indole RingReducing Agent (e.g., Catalytic Hydrogenation)Reduction of the pyrrole (B145914) part of the indole ring
Carboxylic AcidReducing Agent (e.g., LiAlH₄)Reduction to a primary alcohol

Identification of Degradation Products via Spectroscopic Techniques

As no specific degradation studies have been performed on this compound, there are no reports identifying its degradation products. In studies of related indole derivatives, techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to separate, identify, and characterize degradation products and metabolites. nih.gov

Reactivity with Common Reagents for Derivatization

The reactivity of this compound is primarily centered around the carboxylic acid group at the 3-position and the indole ring itself. The carboxylic acid moiety is a versatile handle for various derivatization reactions, while the indole nucleus can participate in electrophilic substitution reactions.

The derivatization of the carboxylic acid group of this compound is a key strategy for modifying its properties. The kinetics and selectivity of these reactions are influenced by the choice of reagents, catalysts, and reaction conditions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. The reaction rate is dependent on the steric hindrance of both the alcohol and the carboxylic acid. The 7-propyl group is not expected to significantly hinder the approach of the alcohol to the C3-carboxylic acid. Alternatively, esterification can be carried out under milder conditions using activating agents such as carbodiimides (e.g., DCC, EDC) or by conversion to the acid chloride followed by reaction with an alcohol. Palladium-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters has also been developed as a methodology for preparing indole-3-carboxylic acid esters. acs.org

Amidation: The formation of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. Similar to esterification, this transformation often requires the use of coupling agents to activate the carboxylic acid. Reagents like HATU, HOBt, and PyBOP are frequently employed to facilitate amide bond formation, affording high yields and minimizing side reactions. Direct amidation of indole-3-carboxylic acids can also be achieved using specific catalytic systems. mdpi.com For instance, direct C-H amidation at the C3 position of indoles has been reported using electrophilic N-benzenesulfonyloxyamides in the presence of ZnCl2. nih.gov

Other Functional Group Transformations: The indole nitrogen can undergo N-alkylation or N-acylation. ekb.eg Protection of the indole nitrogen is often a necessary step in synthetic sequences to prevent unwanted side reactions. ekb.eg

A summary of common derivatization reactions for the carboxylic acid group is presented in the table below.

Reaction TypeReagents and ConditionsProductRelative RateSelectivity
Esterification R-OH, H+ (catalyst), heat7-Propyl-1H-indole-3-carboxylate esterModerate to FastHigh for primary alcohols
SOCl2, then R-OH7-Propyl-1H-indole-3-carboxylate esterFastHigh
R-OH, DCC/DMAP7-Propyl-1H-indole-3-carboxylate esterFastHigh
Amidation R-NH2, HATU, DIPEA7-Propyl-1H-indole-3-carboxamideFastHigh
R-NH2, EDC, HOBt7-Propyl-1H-indole-3-carboxamideModerate to FastHigh
Reduction LiAlH4, THF(7-Propyl-1H-indol-3-yl)methanolFastHigh
Decarboxylation Heat, copper catalyst7-Propyl-1H-indoleSlowModerate to High

This compound has the potential to form various adducts and complex structures. The indole nitrogen and the carboxylic acid group can participate in hydrogen bonding, leading to the formation of dimers or coordination complexes with metal ions. The aromatic indole ring can also engage in π-π stacking interactions.

In the presence of certain reagents, indole derivatives can form more complex structures. For example, in the absence of a catalyst like ZnCl2, the reaction of indoles with N-benzenesulfonyloxyamides can lead to the formation of indole aminal products. nih.gov

Long-Term Storage and Formulation Stability Considerations for Research Applications

The stability of this compound is a critical factor for its use in research applications, ensuring the integrity of experimental results.

The choice of solvent can significantly impact the stability of this compound. Protic solvents, particularly under conditions of light and heat, can promote degradation. Apolar aprotic solvents are generally preferred for long-term storage to minimize degradation pathways.

The table below summarizes the potential degradation of this compound in various solvent systems.

Solvent SystemPotential Degradation PathwaysRecommended Storage Conditions
Protic Solvents (e.g., Methanol (B129727), Ethanol, Water) Esterification (if alcohols are present), photodecomposition, oxidation.Short-term use only. Store in the dark at low temperatures.
Aprotic Polar Solvents (e.g., DMSO, DMF) Can facilitate certain degradation reactions, potential for solvent-adduct formation.Suitable for short to medium-term storage. Store under an inert atmosphere.
Aprotic Apolar Solvents (e.g., Toluene, Dichloromethane) Minimal degradation.Preferred for long-term storage. Store under an inert atmosphere in the dark.
Solid State Generally stable. Susceptible to degradation from light, heat, and moisture.Store in a cool, dark, and dry place under an inert atmosphere.

The presence of impurities can significantly affect the chemical integrity and reactivity of this compound. Impurities can arise from the synthetic process or from degradation over time.

Common impurities may include starting materials, reagents, or byproducts from side reactions. For example, residual acid or base catalysts can accelerate degradation. The presence of oxidizing agents can lead to the oxidation of the indole ring. It is crucial to use highly purified material for research applications to ensure reproducible results. Purification techniques such as recrystallization or chromatography are often necessary to remove these impurities.

Advanced Applications and Future Research Directions for 7 Propyl 1h Indole 3 Carboxylic Acid

Development of 7-Propyl-1H-indole-3-carboxylic acid as a Precursor for Advanced Materials

The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel polymers and self-assembling nanomaterials. The indole (B1671886) ring offers a rigid, aromatic core with specific electronic and photophysical properties, while the carboxylic acid group provides a handle for chemical modification and incorporation into larger structures.

Incorporation into Polymer Scaffolds

The carboxylic acid group of this compound can be readily converted into a variety of functional groups, such as esters and amides, allowing for its integration into polymer chains. This could be achieved through condensation polymerization or by grafting the indole moiety onto existing polymer backbones. The presence of the 7-propyl group can influence the polymer's properties by increasing hydrophobicity and potentially disrupting chain packing, thereby affecting material characteristics like solubility, thermal stability, and mechanical strength.

While specific studies on the incorporation of this compound into polymers are not yet available, the synthesis of various indole-3-acetic acid derivatives demonstrates the feasibility of modifying the carboxylic acid group for such purposes. unmc.eduunmc.edu For instance, the use of coupling reagents like propylphosphonic anhydride (B1165640) (T3P) has proven effective in forming amide bonds under mild conditions. unmc.eduunmc.edu This methodology could be adapted to link this compound to amine-functionalized polymers or to create novel polyamides containing the 7-propylindole moiety.

Table 1: Potential Polymer Architectures Incorporating this compound

Polymer TypeMethod of IncorporationPotential Properties
PolyesterCondensation polymerization with a diolEnhanced thermal stability, altered solubility
PolyamideCondensation polymerization with a diamineIncreased rigidity, potential for hydrogen bonding
Polymer GraftsGrafting onto a functionalized polymer backboneModified surface properties, introduction of hydrophobicity

Future research should focus on synthesizing and characterizing these novel polymers to understand how the inclusion of the this compound unit influences their macroscopic properties.

Self-Assembly Properties and Nanostructure Formation

The self-assembly of molecules into well-defined nanostructures is a powerful bottom-up approach for creating functional materials. Carboxylic acids are known to be excellent building blocks for supramolecular assembly through hydrogen bonding. harvard.eduresearchgate.netnih.gov The combination of the planar indole ring, capable of π-π stacking, and the hydrogen-bonding carboxylic acid group in this compound suggests a strong potential for self-assembly into ordered structures like nanofibers, nanorods, or vesicles. The 7-propyl group would likely play a significant role in directing the packing of the molecules and influencing the morphology of the resulting nanostructures.

Studies on other aromatic carboxylic acids have demonstrated their ability to form self-assembled monolayers (SAMs) on surfaces and various nanostructures in solution. harvard.eduresearchgate.net While direct evidence for this compound is pending, research on the self-assembly of other indole derivatives and aromatic carboxylic acids provides a strong foundation for exploring this area.

Potential as a Fluorescent Probe or Imaging Agent

Indole and its derivatives are intrinsically fluorescent, and their emission properties are often sensitive to the local environment. nih.govmdpi.com This makes them attractive candidates for the development of fluorescent probes for sensing and bio-imaging.

Spectroscopic Characterization of Emissive Properties

The fluorescence of indole arises from two close-lying excited states, ¹La and ¹Lb, and the emission characteristics are highly dependent on the substitution pattern and the solvent environment. nih.gov Substitution on the indole ring can significantly alter the absorption and emission maxima, as well as the fluorescence quantum yield and lifetime.

A spectroscopic survey of various indole derivatives has shown that substitutions on the benzene (B151609) ring can lift the degeneracy of the ¹La and ¹Lb states, leading to resolved emission spectra. nih.gov For instance, electron-donating or -withdrawing groups can tune the photophysical properties. mdpi.com The propyl group at the 7-position of this compound is expected to influence the electronic structure of the indole ring, likely leading to shifts in its absorption and emission spectra compared to the parent indole-3-carboxylic acid.

Table 2: Comparison of Spectroscopic Properties of Indole Derivatives in Cyclohexane

Compound¹La Absorption (nm)¹Lb Absorption (nm)Emission Max (nm)
Indole287278297
5-Hydroxyindole298308325
6-Hydroxyindole295290335
This compoundPredicted to differ from indolePredicted to differ from indolePredicted to be environmentally sensitive

Data for this compound is predictive and requires experimental verification. Data for other indoles from nih.gov.

Future work should involve a thorough spectroscopic characterization of this compound in various solvents to determine its absorption and emission maxima, fluorescence quantum yield, and lifetime. This will be crucial in assessing its potential as a fluorescent probe.

Live Cell Imaging Applications (non-clinical)

The development of small-molecule fluorescent probes for imaging subcellular organelles and processes in living cells is a rapidly advancing field. thieme-connect.com Indole-based fluorophores have shown promise in this area due to their biocompatibility and ability to be targeted to specific cellular compartments. thieme-connect.comacs.org For example, an indole-based cationic fluorophore has been developed that migrates from the mitochondria to the nucleolus upon light irradiation, enabling the study of organelle communication. thieme-connect.com

Given its lipophilic propyl group, this compound could potentially exhibit affinity for lipid-rich structures within the cell, such as membranes or lipid droplets. The carboxylic acid group provides a site for conjugation to targeting moieties (e.g., peptides or small molecules) to direct the probe to specific organelles or proteins of interest. While no direct live-cell imaging studies have been performed with this specific compound, the versatility of the indole scaffold in creating targeted and responsive probes suggests that this compound is a promising candidate for the development of new imaging agents for non-clinical research.

Future Directions in Synthetic Route Exploration for this compound Analogues

To fully explore the potential of this compound in the aforementioned applications, the development of efficient and versatile synthetic routes to a variety of its analogues is essential. This would allow for a systematic investigation of structure-property relationships.

Key areas for synthetic exploration include:

Modification of the 7-position: Introducing alkyl chains of varying lengths or with different branching patterns at the 7-position would allow for fine-tuning of the molecule's hydrophobicity and its interactions within materials or biological systems. A general process for the preparation of 7-alkylindoles has been described, which could be adapted for this purpose. google.com

Substitution on the indole ring: The introduction of other functional groups (e.g., halogens, nitro groups, or methoxy (B1213986) groups) onto the indole core could further modulate the electronic and spectroscopic properties of the molecule.

Derivatization of the carboxylic acid: Converting the carboxylic acid to a range of esters, amides, or other functional groups would be crucial for polymer incorporation and for conjugation to biomolecules for targeted imaging applications. unmc.eduunmc.edu

Novel cyclization strategies: The development of new synthetic methods for the construction of the indole-3-carboxylic acid core itself could provide access to a wider range of substituted analogues. rsc.org

Systematic synthesis and characterization of a library of this compound analogues will be a critical step in unlocking the full potential of this versatile chemical scaffold for advanced applications.

Emerging Research Avenues and Untapped Potential

The unique structure of this compound makes it a valuable scaffold for exploring new frontiers in medicine and analytical science.

The indole-3-carboxylic acid framework is a privileged structure in drug discovery, known to interact with a wide array of biological targets. researchgate.net Derivatives have been investigated for numerous pharmacological activities, including antihypertensive, antimicrobial, antiviral, and anticancer effects. researchgate.netnih.gov

Recent research has pushed the boundaries beyond traditional targets.

Angiotensin II Receptor Antagonists: Novel derivatives of indole-3-carboxylic acid have been designed and synthesized as potent antagonists for the angiotensin II receptor 1 (AT1). researchgate.netnih.gov In studies on spontaneously hypertensive rats, these compounds demonstrated the ability to lower blood pressure significantly, with effects lasting over 24 hours, outperforming existing drugs like losartan. researchgate.netnih.gov

14-3-3 Protein Inhibitors: In the field of oncology, new 1H-indole-2-carboxylic acid derivatives have been developed to target the 14-3-3η protein, a novel target for liver cancer. nih.gov One optimized compound, C11, showed high affinity for the protein and potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant ones. nih.gov This research highlights the potential of indole carboxylic acids in addressing drug resistance.

Antimicrobial and Antibiotic Potentiators: Indole-3-carboxamide derivatives have been shown to target bacterial membranes. mdpi.com These compounds not only possess intrinsic antimicrobial activity but can also act as potentiators, enhancing the efficacy of conventional antibiotics against resistant strains of bacteria like P. aeruginosa and E. coli. mdpi.com

The 7-propyl substituent on the indole ring can modulate lipophilicity and steric interactions, potentially leading to enhanced potency or selectivity for these and other novel target classes.

**Table 2: Investigated Biological Targets for Indole-Carboxylic Acid Derivatives**
| Target Class | Specific Target | Potential Therapeutic Area | Source(s) |
| :--- | :--- | :--- | :--- |
| **G-Protein Coupled Receptors** | Angiotensin II Receptor 1 (AT1) | Hypertension |[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGN19OqVKEElu4FPPezmt7taJdV4yJjgxizxcQT6Lxkb1xmtfn_wJj2ynYWzMA34aIfz3OUDm1zjio-nVGdqnl2k1hvY2iGtXg8Ld93evPe30Xaq6RoDH0-74NNQxImDMQquiLpogggTi1Gq_Fq_Wz8SEaCGJklHVbc9kEjcErEHjyJzUphiDEg4RwQAALFRYAXDla-guvZTXS0QySOpR7IICxmLg28g3vz6QKYM0T7GVgqjPAcjEjj5EoZW6Twqvn_lU1DfsgLl5sLHRNEJjDb2J6ZQHomqKpjxUub6gupNqHtfq_B4w%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGjIg4gXI1zZKnE2366kxXs1vq7_9FdT6QaWZhaXRMxsJWT0NIH4i7lDfeKrCh-DUn0DHiGj1pW-afAERi_o_7l16TCwsCBTsByzEm3GWobE9WriQHoLE8MAiDKpLvKKWD3Sf-j)] |
| **Adapter Proteins** | 14-3-3η Protein | Liver Cancer |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRIZzTraiOo4EyelJnnMfnKKPXjYVfQbDcMqJmypUGCB8quAECV4LtbFMVR6Sgjvv-wYv50LY0O6g00fZA4PSxHkSAC3KYdLNrf2UT7-BBiT5WKrJvQBnUiWUUWZ3vWsfK_1oi)] |
| **Bacterial Membranes** | General (membrane disruption) | Bacterial Infections |[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_1YhF6Cv_3IPIcRHKEHtmIhy1P_PzVfAFPrPsIguCh-ReMxiuveuFMt-c1aqr3HgFbcnKAqTLv08SH8Fl6nPgTfx5jSam63zOb_hS4OU8kZVf1ySwkZUhIr3vRuqsFsc7DQ%3D%3D)] |
| **Enzymes (Anthelmintic)** | Not specified | Parasitic Infections |[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHYr2wtQN7Sp2UhuXHO_qmwtMwNTfbCHHOBTMsc5I9MztrOlulglT5vg69Fa09Y4aAMu8B3NK43rB665SeORVg1WVeoZyQJnFeJSyIBjsNiOS_5bFHtqJpFED0zfVVFOyGfUm6fRs9OYQANd4hBnLn0HCbLe4cJT8UMs4DKU6ZQalzAgpLy8gfLj9fpec6Rx8fTpDGeJDhMsr5uvtaqdNANgvyKdsVl5E9XYRz74suxF07MNq_D70l5gbx1qgEU6eK3-2BPpI6SMGWwCGa_yRTN8u9VVjrH)] |

High-purity, well-characterized chemical compounds are essential as analytical standards for quality control, metabolic research, and pharmacokinetic studies. Indole-3-carboxylic acid itself is recognized as a human and bacterial metabolite and is used as a reference standard. nih.govwikipedia.org For example, it is listed as a potential impurity (Impurity B) of the drug Tropisetron in the European Pharmacopoeia. nih.gov

Given this precedent, this compound is a prime candidate for development as an advanced analytical standard. Its specific structure makes it suitable for use in:

Metabolite Identification: If a drug candidate containing the 7-propyl-1H-indole moiety is developed, the corresponding carboxylic acid would be a probable metabolite. A synthesized standard of this compound would be crucial for identifying and quantifying this metabolite in biological samples during preclinical and clinical development.

Impurity Profiling: In the synthesis of more complex molecules derived from this scaffold, this compound could be a starting material or a process-related impurity. A certified reference standard is necessary for developing and validating analytical methods (like HPLC) to ensure the purity and quality of the final active pharmaceutical ingredient (API). acs.org

Bioisostere Research: The carboxylic acid group is often replaced with bioisosteres (such as tetrazoles or sulfonamides) to improve a drug's properties. nih.govdrughunter.com this compound can serve as the primary reference compound in studies designed to evaluate the effectiveness of such bioisosteric replacements, allowing for direct comparison of biological activity and physicochemical properties.

The development of a certified reference material for this compound would support the broader research and development ecosystem for this class of compounds.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Indole-3-carboxylic acid (ICOOH)
Losartan
Indole-3-carbaldehyde (ICHO)
N-Boc-protected β³-tryptophans
3-indolepropionic acid

Conclusion and Outlook for 7 Propyl 1h Indole 3 Carboxylic Acid Research

Summary of Key Academic Insights and Research Contributions

Research into 7-Propyl-1H-indole-3-carboxylic acid and its derivatives has yielded significant insights into the chemical space of indole (B1671886) compounds. The indole nucleus, a privileged structure in medicinal chemistry, is found in numerous natural products and synthetic compounds with a wide range of biological activities. ijpsr.info The versatility of the indole scaffold allows for extensive chemical modifications, which can significantly alter the biological and pharmacological properties of the resulting molecules. nih.gov

Key academic contributions have centered on the synthesis and functionalization of the indole ring system. The development of novel synthetic methodologies has been a primary focus, enabling the creation of diverse libraries of indole derivatives for biological screening. researchgate.netmdpi.com For instance, strategies for the preparation of C7 substituted indole derivatives have been crucial for lead optimization in drug discovery programs. researchgate.net Furthermore, the exploration of different substituents at various positions of the indole ring has been shown to be a critical factor in modulating the biological activity of these compounds. nih.gov

Challenges and Limitations in the Comprehensive Study of this compound

Despite the progress made, the comprehensive study of this compound is not without its challenges.

Synthetic Hurdles: The synthesis of specifically substituted indoles, such as those with a propyl group at the C7 position, can present considerable challenges. The development of efficient and regioselective synthetic routes is often a complex undertaking. researchgate.net For example, the preparation of C7 derivatives may require specialized strategies compared to the more commonly substituted positions of the indole ring. researchgate.net Steric hindrance can also play a significant role, potentially limiting the feasibility of certain synthetic transformations. mdpi.comacs.org

Characterization and Analysis: The detailed characterization of novel indole derivatives requires a combination of sophisticated analytical techniques. While standard methods like NMR and mass spectrometry are indispensable, the complete structural elucidation and determination of stereochemistry, where applicable, can be intricate.

Limited Commercial Availability: The availability of starting materials and specialized reagents can also pose a limitation. While unsubstituted 1H-indole-3-carboxylic acid is commercially available, specifically substituted analogs like the 7-propyl derivative may not be readily accessible, necessitating their de novo synthesis. bldpharm.comcymitquimica.comaksci.com

Future Prospects and Strategic Directions for Scholarly Endeavors on this compound

The future of research on this compound and related compounds is promising, with several strategic directions poised to advance the field.

Exploration of Novel Biological Targets: A key future prospect lies in the continued exploration of the biological activities of this compound and its derivatives against a wider range of therapeutic targets. The indole scaffold is known to interact with various biological macromolecules, including proteins and nucleic acids, suggesting a broad potential for discovering new pharmacological applications. nih.gov

Development of Advanced Synthetic Methodologies: Continued innovation in synthetic organic chemistry will be crucial. The development of more efficient, atom-economical, and environmentally benign methods for the synthesis and functionalization of the indole nucleus will enable the creation of more complex and diverse molecular architectures. This includes the use of modern techniques like flow chemistry for scalable synthesis. beilstein-journals.org

Computational and In Silico Studies: The integration of computational chemistry and molecular modeling will play an increasingly important role. These approaches can aid in the rational design of new derivatives with enhanced potency and selectivity, as well as provide insights into their binding modes with biological targets. Molecular docking studies, for instance, can help predict the interactions between indole derivatives and proteins. nih.govfrontiersin.org

Broader Impact of Research on this compound on Indole Chemistry and Beyond

Research focused on this compound contributes significantly to the broader field of indole chemistry and has implications for medicinal chemistry and drug discovery.

Expansion of Chemical Space: The synthesis and characterization of novel indole derivatives, including those with specific substitution patterns like the 7-propyl group, expand the known chemical space. This provides a larger and more diverse collection of compounds for high-throughput screening and biological evaluation, increasing the probability of identifying new lead compounds for drug development.

Structure-Activity Relationship (SAR) Insights: Detailed studies on the biological activities of systematically modified indole derivatives provide valuable structure-activity relationship (SAR) data. This information is critical for understanding how different structural features influence biological function and for guiding the rational design of more potent and selective molecules. nih.gov

Foundation for New Therapeutic Agents: The indole nucleus is a core component of many approved drugs. nih.gov Research into new indole derivatives like this compound lays the groundwork for the development of the next generation of therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govnih.govnih.gov The versatility of the indole scaffold ensures its continued importance as a privileged structure in the quest for novel medicines. ijpsr.info

Q & A

Q. What are the established laboratory synthesis routes for 7-Propyl-1H-indole-3-carboxylic acid, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves N-alkylation of indole-3-carboxylic acid derivatives. For example, reacting indole-3-carboxylic acid with a propylating agent (e.g., 1-bromopropane) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours under inert atmosphere. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reaction efficiency. Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve high purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm propyl chain integration (δ ~0.9–1.6 ppm for -CH2-CH2-CH3) and carboxylic acid proton (broad peak ~12–14 ppm).
  • IR Spectroscopy : Identify O-H stretch (~2500–3000 cm⁻¹) and carbonyl (C=O) stretch (~1700 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C12H13NO2, exact mass 203.0946).
  • HPLC : Assess purity using a C18 column with acetonitrile/water (0.1% TFA) gradient at 254 nm .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use NIOSH-approved respirators (e.g., P95 filters) and EN 166-compliant eye protection to prevent inhalation/contact.
  • Wear nitrile gloves and lab coats to avoid skin exposure.
  • Store in a cool, dry environment away from oxidizing agents.
  • Dispose of waste via approved chemical disposal protocols, avoiding drainage systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound using different refinement software?

  • Methodological Answer : Compare refinement outputs from SHELXL (robust for small molecules) and phenix.refine (macromolecular focus). Check for twinning by analyzing intensity statistics (e.g., Rint values). Validate hydrogen bonding networks using PLATON or Mercury . Cross-reference with spectroscopic data to confirm bond lengths/angles .

Q. What computational strategies predict the reactivity of the propyl substituent in electrophilic substitution reactions?

  • Methodological Answer :
  • Perform Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) to map electron density.
  • Analyze Fukui indices to identify nucleophilic (C3 position) vs. electrophilic (propyl chain) sites.
  • Validate predictions experimentally via nitration (HNO3/H2SO4) or halogenation (NBS/light), followed by HPLC-MS to track regioselectivity .

Q. How should researchers design stability studies under varying pH conditions?

  • Methodological Answer :
  • Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.
  • Sample at intervals (0, 24, 48 hours) and analyze via HPLC-UV to quantify degradation.
  • Use LC-MS/MS to identify breakdown products (e.g., decarboxylated derivatives).
  • Note instability in alkaline conditions due to carboxylate anion formation, requiring inert atmosphere storage .

Q. What strategies mitigate byproduct formation during N-propylation of indole-3-carboxylic acid?

  • Methodological Answer :
  • Optimize stoichiometry (1.2–1.5 equivalents of propyl bromide) to minimize dialkylation.
  • Use microwave-assisted synthesis (100°C, 30 minutes) to reduce reaction time and side reactions.
  • Employ flash chromatography (hexane/ethyl acetate 4:1) to separate monoalkylated product from unreacted starting material .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s melting point be reconciled?

  • Methodological Answer :
  • Test for polymorphism via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).
  • Recrystallize from alternative solvents (e.g., chloroform vs. methanol) to isolate stable polymorphs.
  • Ensure anhydrous conditions during measurement to avoid hydrate formation .

Tables for Key Data

Q. Table 1. Comparison of Synthetic Methods for this compound Derivatives

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
N-AlkylationK2CO3, DMF, 1-bromopropane, 80°C, 24h65–75≥98%
Microwave SynthesisTBAB, DMF, 100°C, 30min85≥99%

Q. Table 2. Stability of this compound Under Accelerated Conditions

pHTemperature (°C)Degradation Half-Life (h)Major Degradation Product
137>200None
737150Decarboxylated derivative
133724Indole-3-propane

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